Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is an organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency. Purification steps such as distillation or recrystallization would be used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The nitropyridine ring can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products
Reduction: 2-(dimethylamino)-2-(6-aminopyridin-3-YL)acetate.
Hydrolysis: 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid.
Nucleophilic Addition: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety could play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(4-nitropyridin-3-YL)acetate
- Ethyl 2-(dimethylamino)-2-(6-chloropyridin-3-YL)acetate
- Ethyl 2-(dimethylamino)-2-(6-methylpyridin-3-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is unique due to the presence of the nitro group at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and potential applications. The combination of the dimethylamino group and the nitropyridine moiety may also impart distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15N3O4/c1-4-18-11(15)10(13(2)3)8-5-6-9(12-7-8)14(16)17/h5-7,10H,4H2,1-3H3 |
InChI Key |
CJPQAMRDHFUGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.